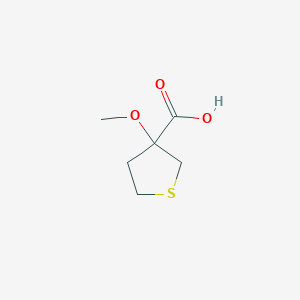

3-Methoxythiolane-3-carboxylic acid

Description

Contextualization within Thiolane Chemistry and Related Heterocyclic Systems

Thiolanes are saturated five-membered rings containing a sulfur atom. vulcanchem.com They are a fundamental class of heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within the ring structure. youtube.com These systems are of significant interest in various areas of chemistry, including medicinal and materials science, due to the unique properties conferred by the heteroatom. acs.orgacs.org

The thiolane ring in 3-Methoxythiolane-3-carboxylic acid is a saturated system, distinguishing it from its unsaturated aromatic counterpart, thiophene (B33073). vulcanchem.comyoutube.com The reactivity and conformational flexibility of the thiolane ring are key aspects of its chemical behavior. The presence of both a methoxy (B1213986) (-OCH3) and a carboxylic acid (-COOH) group at the 3-position introduces significant functionality and potential for diverse chemical transformations.

The properties of 3-Methoxythiolane-3-carboxylic acid can be compared and contrasted with other substituted heterocyclic systems. For instance, morpholine-3-carboxylic acid, containing both an oxygen and a nitrogen atom in its six-membered ring, is noted for its use in pharmaceuticals and agrochemicals due to enhanced solubility and reactivity. chemimpex.com Similarly, 2-alkoxy-pyridine-3-carboxylic acids and 3-methyloxetane-3-carboxylic acid are other examples of substituted heterocyclic carboxylic acids with distinct properties and applications. sigmaaldrich.comsigmaaldrich.com The study of such analogs provides a broader context for understanding the potential of 3-Methoxythiolane-3-carboxylic acid.

Academic Significance of Substituted Thiolane Carboxylic Acids in Contemporary Research

Substituted carboxylic acids, in general, are pivotal in organic synthesis. youtube.com The direct conversion of carboxylic acids to other functional groups, such as thiols, highlights their versatility as synthetic intermediates. rsc.org Specifically, substituted thiolane and thiophene carboxylic acids are building blocks in the synthesis of a wide range of molecules with important biological and material properties.

For example, derivatives of 3-arylaminothiophenic-2-carboxylic acid are being investigated as potential inhibitors for enzymes implicated in diseases like leukemia. researchgate.net Furthermore, thiophene-based building blocks are crucial in the development of organic semiconducting materials. nih.gov The synthesis of complex molecules often relies on the availability of such functionalized heterocyclic scaffolds. nih.govgoogle.com

The presence of a carboxylic acid function on the thiolane ring allows for a variety of chemical modifications, such as esterification and amidation, providing a handle to construct more complex molecular architectures. The methoxy group at the same position can influence the molecule's electronic properties and conformational preferences, which can be critical in applications like drug design and catalysis.

Identification of Current Research Gaps Pertaining to 3-Methoxythiolane-3-carboxylic acid

While there is considerable research on various substituted thiophenes and other heterocyclic carboxylic acids, specific and in-depth studies on 3-Methoxythiolane-3-carboxylic acid appear to be limited. Much of the available information is predictive or based on the properties of analogous compounds. For instance, the properties of 3-ethoxythiolane-3-carboxylic acid are predicted based on the behavior of similar carboxylic acids. vulcanchem.com

A significant research gap exists in the experimental validation of the properties and reactivity of 3-Methoxythiolane-3-carboxylic acid. Detailed synthetic procedures, spectroscopic characterization, and exploration of its utility as a building block in organic synthesis are not extensively documented in publicly available literature.

Furthermore, while the biological activities of many sulfur-containing heterocycles are well-established, the specific biological profile of 3-Methoxythiolane-3-carboxylic acid remains largely unexplored. Research into its potential as a scaffold for new therapeutic agents or functional materials could be a fruitful area of investigation. The development of efficient synthetic routes to this and related substituted thiolanes would be a crucial first step in closing these research gaps. rsc.org

Data Tables

Table 1: Properties of Related Heterocyclic Carboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 3-Methyloxetane-3-carboxylic acid | 28562-68-7 | C5H8O3 | 116.12 | Solid, used in organic synthesis. sigmaaldrich.com |

| 2-Methoxypyridine-3-carboxylic acid | 16498-81-0 | C7H7NO3 | 153.14 | Solid, also known as 2-Methoxynicotinic acid. sigmaaldrich.com |

| Morpholine-3-carboxylic acid | 77873-76-8 | C5H9NO3 | 131.13 | Versatile compound in pharmaceuticals and agrochemicals. chemimpex.com |

| 4-Methoxythiophene-3-carboxylic acid | 71050-40-3 | C6H6O3S | 158.17 | A thiophenecarboxylic acid. chemicalbook.com |

| 1-Methylindazole-3-carboxylic acid | N/A | C9H8N2O2 | 176.17 | Intermediate for the antiemetic drug Granisetron. google.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxythiolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-9-6(5(7)8)2-3-10-4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPQZFPZBUTGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxythiolane 3 Carboxylic Acid and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond-breaking steps known as disconnections. lkouniv.ac.innumberanalytics.com For 3-methoxythiolane-3-carboxylic acid, a primary disconnection strategy involves breaking the carbon-sulfur bonds of the thiolane ring. This approach simplifies the target molecule into precursors that can be reassembled in the forward synthesis. bham.ac.uk

Another key disconnection is at the C-C bond adjacent to the carboxyl group, which can lead to a thiolane intermediate that can be carboxylated. Functional group interconversion (FGI) is also a vital strategy, where one functional group is transformed into another to facilitate a key disconnection. For instance, the carboxylic acid could be envisioned as arising from the oxidation of a primary alcohol or the hydrolysis of a nitrile. lkouniv.ac.in

The core of this analysis lies in identifying "strategic" disconnections that lead to readily available or easily synthesizable precursors. bham.ac.uk For polycyclic systems, a branch-point disconnection can significantly simplify the synthetic problem. bham.ac.uk

Development and Optimization of Novel Synthetic Routes

The development of new synthetic pathways for compounds like 3-methoxythiolane-3-carboxylic acid is a continuous effort in organic chemistry, aiming for higher efficiency, selectivity, and sustainability.

Mechanistic Studies of Key Reaction Steps

Understanding the reaction mechanism is crucial for optimizing a synthesis. For the formation of the thiolane ring, key steps often involve nucleophilic attack of a sulfur-containing group. beilstein-journals.org Mechanistic studies might involve computational modeling and kinetic experiments to elucidate the transition states and intermediates. nih.gov For instance, in the formation of related thiophene (B33073) rings, mechanistic studies have proposed pathways involving radical addition/cyclization and methane (B114726) evolution processes. acs.org The formation of the five-membered ring can proceed through different cyclization modes, such as 5-endo-dig or 5-exo-dig, depending on the substrates and reaction conditions. mdpi.comresearchgate.net

Exploration of Catalytic Systems and Conditions

Various catalytic systems can be employed for the synthesis of thiolane and thiophene derivatives. organic-chemistry.org Palladium-catalyzed reactions, for example, are widely used for C-C and C-S bond formation. nih.gov Copper-catalyzed reactions also play a significant role in the synthesis of aryl thiols and related compounds. organic-chemistry.org The choice of catalyst and ligand can significantly influence the yield and selectivity of the reaction. nih.gov For instance, in the synthesis of thiophenes from furans, different catalysts like alumina, activated carbon, and silica (B1680970) gel have been investigated to optimize the yield. researchgate.net

Table 1: Catalytic Systems for Thiolane and Thiophene Synthesis

| Catalyst System | Reaction Type | Reference |

| Pd(OAc)2/Cu(OAc)2/phd | Oxidative C-H/C-H coupling of thiophenes | nih.gov |

| PdI2/KI | Cycloisomerization of (Z)-2-en-4-yne-1-thiols | researchgate.net |

| CuI-nanoparticles | Synthesis of thiophenols from aryl halides | organic-chemistry.org |

| Grubbs Third Generation Catalyst | Ring-opening metathesis polymerization | nih.gov |

Reaction Parameter Optimization

Optimizing reaction parameters such as temperature, pressure, solvent, and reagent stoichiometry is critical for maximizing the yield and purity of the desired product. researchgate.net For example, in the synthesis of carboxylic acids, the reaction time and temperature can be adjusted to improve the conversion of the starting aldehyde. nih.gov The choice of solvent can also have a significant impact on the reaction outcome. mdpi.com The following table illustrates the optimization of a hypothetical reaction.

Table 2: Hypothetical Reaction Parameter Optimization

| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Yield (%) |

| 1 | 25 | Dichloromethane | 1 | 45 |

| 2 | 50 | Dichloromethane | 1 | 65 |

| 3 | 50 | Toluene | 1 | 75 |

| 4 | 50 | Toluene | 2 | 85 |

Stereochemical Control in Precursor Synthesis and its Influence on Thiolane Ring Formation

When the target molecule contains stereocenters, as could be the case for analogs of 3-methoxythiolane-3-carboxylic acid, controlling the stereochemistry becomes a paramount challenge.

Stereochemical control can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. youtube.comyoutube.com The stereochemistry of the precursors can directly influence the stereochemical outcome of the thiolane ring formation. nih.gov For instance, the synthesis of chiral β-naphthyl-β-sulfanyl ketones has been achieved with high enantioselectivity using a bifunctional cinchona/sulfonamide organocatalyst. nih.gov Similarly, stereoselective synthesis of tri-substituted tetrahydrothiophenes has been developed using a cascade reaction with excellent diastereoselectivity. rsc.org

Scale-Up Considerations and Process Intensification Strategies

Transitioning a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges.

Scale-up requires careful consideration of factors such as heat transfer, mass transfer, reaction kinetics, and safety. nih.gov Process intensification strategies aim to develop smaller, cleaner, and more energy-efficient manufacturing processes. This can involve the use of flow chemistry, microreactors, and solid-supported catalysts to improve efficiency and safety. For example, the use of a graphene oxide-based solid acid carbocatalyst has been shown to be effective for the scale-up synthesis of carboxylic acids. nih.gov

Advanced Spectroscopic and Analytical Elucidation of 3 Methoxythiolane 3 Carboxylic Acid Structure and Reactivity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 3-Methoxythiolane-3-carboxylic acid, NMR is instrumental in determining the connectivity of atoms and the spatial arrangement of the substituents on the thiolane ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 3-Methoxythiolane-3-carboxylic acid, COSY spectra would show correlations between the protons on the thiolane ring, helping to establish the connectivity of the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbon at the 3-position and for confirming the attachment of the methoxy (B1213986) and carboxylic acid groups. For instance, a correlation would be expected between the methoxy protons and the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical information about the molecule's conformation. For 3-Methoxythiolane-3-carboxylic acid, NOESY can help determine the relative orientation of the methoxy and carboxylic acid groups with respect to the thiolane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 3-Methoxythiolane-3-carboxylic acid.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| H2/H5 | 2.8 - 3.2 | 35 - 45 | C3, C4 | H4, Methoxy Protons |

| H4 | 2.0 - 2.4 | 25 - 35 | C2, C3, C5 | H2, H5 |

| Methoxy Protons | 3.4 - 3.6 | 50 - 55 | C3 | H2, H5 |

| Carboxyl Proton | 10 - 12 | - | C3, C=O | - |

| C2/C5 | - | 35 - 45 | - | - |

| C3 | - | 70 - 80 | - | - |

| C4 | - | 25 - 35 | - | - |

Note: The data in this table is hypothetical and based on typical chemical shifts for similar functional groups.

The thiolane ring of 3-Methoxythiolane-3-carboxylic acid is not planar and can undergo conformational changes, such as ring puckering or inversion. Dynamic NMR (DNMR) spectroscopy is a technique used to study these types of dynamic processes that occur on the NMR timescale. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers associated with these conformational interchanges. For instance, at low temperatures, the ring inversion might be slow enough to observe separate signals for axial and equatorial protons, which would coalesce into averaged signals as the temperature is increased.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Intermediates

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of ions, which can provide valuable structural information.

For 3-Methoxythiolane-3-carboxylic acid, electron ionization (EI) or electrospray ionization (ESI) could be used. The fragmentation of carboxylic acids in the mass spectrometer often involves characteristic losses. nih.goviosrjournals.org In short-chain acids, prominent peaks can arise from the loss of an OH group (M-17) or a COOH group (M-45). nih.goviosrjournals.org For 3-Methoxythiolane-3-carboxylic acid, one would expect to observe fragmentation pathways involving the loss of the methoxy group, the carboxylic acid group, and potentially ring opening of the thiolane moiety. The analysis of these fragmentation patterns helps in confirming the structure of the molecule and can be used to identify reaction intermediates in chemical transformations.

Table 2: Plausible Mass Spectrometry Fragmentation for 3-Methoxythiolane-3-carboxylic acid.

| m/z Value | Proposed Fragment | Plausible Neutral Loss |

|---|---|---|

| [M]+ | Molecular Ion | - |

| [M-31]+ | Loss of Methoxy Radical | •OCH₃ |

| [M-45]+ | Loss of Carboxyl Radical | •COOH |

| [M-59]+ | Loss of Methoxycarbonyl Radical | •COOCH₃ |

Note: This data is illustrative of potential fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups.

Infrared (IR) Spectroscopy: Carboxylic acids exhibit a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer. researchgate.net The C=O stretching vibration of the carboxylic acid typically appears as a strong band between 1760 and 1690 cm⁻¹. researchgate.net The C-O stretching of the methoxy group would be expected in the 1200-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While the O-H stretch is often weak in Raman, the C=S and S-S stretching vibrations in the thiolane ring, which are weak in the IR spectrum, may be more prominent in the Raman spectrum.

The positions and shapes of these vibrational bands can be sensitive to the local molecular environment, providing insights into hydrogen bonding and conformational states.

Table 3: Characteristic Vibrational Frequencies for 3-Methoxythiolane-3-carboxylic acid.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1760 - 1690 (strong) |

| Methoxy Group | C-H stretch | 2950 - 2850 |

| Methoxy Group | C-O stretch | 1200 - 1000 |

Note: These are typical frequency ranges for the specified functional groups.

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 3-Methoxythiolane-3-carboxylic acid can be obtained, this technique can provide precise bond lengths, bond angles, and torsion angles. This information would reveal the exact conformation of the thiolane ring and the spatial arrangement of the methoxy and carboxylic acid substituents. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, providing valuable information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. mdpi.com

Chromatographic Methods (e.g., HPLC, GC-MS) for Reaction Progress Monitoring and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and are widely used to monitor the progress of chemical reactions and to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like 3-Methoxythiolane-3-carboxylic acid. st-andrews.ac.uk Reversed-phase HPLC, with a suitable column and mobile phase, can be used to separate the target compound from starting materials, byproducts, and impurities. A UV detector can be employed if the molecule contains a chromophore, or a more universal detector like a refractive index detector or an evaporative light scattering detector can be used.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group of 3-Methoxythiolane-3-carboxylic acid would likely need to be derivatized to a more volatile ester form (e.g., a methyl ester) to improve its thermal stability and chromatographic behavior. pressbooks.pub GC-MS provides both separation based on retention time and mass spectral data for identification of the components. This method is highly effective for analyzing complex mixtures and confirming the identity of reaction products.

Computational Chemistry and Theoretical Investigations of 3 Methoxythiolane 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-Methoxythiolane-3-carboxylic acid, DFT calculations can provide a detailed understanding of its electronic structure and predict its reactivity and spectroscopic signatures.

Electronic Structure and Reactivity Predictions

The electronic structure of 3-Methoxythiolane-3-carboxylic acid is governed by the interplay of its constituent functional groups: the thiolane ring, the methoxy (B1213986) group, and the carboxylic acid moiety. DFT calculations would likely reveal a significant polarization of electron density. The oxygen atoms of the carboxylic and methoxy groups, being highly electronegative, would draw electron density, creating regions of negative electrostatic potential. Conversely, the acidic proton of the carboxyl group and the protons on the carbon atoms adjacent to the electronegative atoms would exhibit a positive electrostatic potential. This distribution of charge is crucial in determining the molecule's intermolecular interactions and its reactivity towards electrophiles and nucleophiles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org For 3-Methoxythiolane-3-carboxylic acid, the HOMO is expected to be localized primarily on the sulfur atom of the thiolane ring and the oxygen atoms of the carboxylic acid, as these are regions of higher electron density. The LUMO, on the other hand, would likely be centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid, a common feature for this functional group.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The specific energies of the HOMO and LUMO can predict whether the molecule will act as an electron donor or acceptor in chemical reactions.

| Orbital | Predicted Energy (eV) | Primary Atomic Contributions |

| HOMO | -9.5 | S, O (carboxyl) |

| LUMO | -0.5 | C=O (carboxyl) |

| HOMO-LUMO Gap | 9.0 |

Note: The values presented in this table are hypothetical and serve as illustrative examples of what could be obtained from DFT calculations.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a valuable tool for structure elucidation. nih.govarxiv.orgmdpi.com For 3-Methoxythiolane-3-carboxylic acid, the chemical shifts would be influenced by the local electronic environment of each nucleus. For instance, the proton of the carboxylic acid would exhibit a characteristically high chemical shift due to its acidic nature. The protons on the thiolane ring would have their shifts influenced by the neighboring sulfur, methoxy, and carboxylic acid groups.

Predicted 1H and 13C NMR Chemical Shifts

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| COOH | 12.1 | 175.2 |

| C3 | - | 85.1 |

| OCH3 | 3.4 | 52.8 |

| C2-H | 2.9, 3.1 | 38.5 |

| C4-H | 2.3, 2.5 | 35.7 |

| C5-H | 3.0, 3.2 | 39.1 |

Note: The values in this table are hypothetical and representative of typical shifts for these functional groups.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these frequencies with a good degree of accuracy. nih.gov For 3-Methoxythiolane-3-carboxylic acid, characteristic vibrational frequencies would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches, and vibrations associated with the thiolane ring. msu.eduspectroscopyonline.com

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

| ν(O-H) | 3300-2500 (broad) | Carboxylic acid O-H stretch |

| ν(C=O) | 1715 | Carboxylic acid C=O stretch |

| ν(C-O) | 1250 | Carboxylic acid C-O stretch |

| ν(C-S) | 700 | Thiolane C-S stretch |

| ν(O-CH3) | 1100 | Methoxy C-O stretch |

Note: These are hypothetical values based on typical ranges for the respective functional groups.

Conformational Analysis and Potential Energy Surface Mapping

The five-membered thiolane ring is not planar and can adopt various conformations, such as the envelope and twist forms. The presence of two substituents at the C3 position introduces further conformational complexity due to rotation around the C3-COOH and C3-OCH3 single bonds.

A thorough conformational analysis would involve mapping the potential energy surface (PES) of 3-Methoxythiolane-3-carboxylic acid. This is achieved by systematically changing the key dihedral angles and calculating the energy at each point. The resulting PES would reveal the various low-energy conformers, the transition states that connect them, and the energy barriers for interconversion. The global minimum on the PES corresponds to the most stable conformation of the molecule. Understanding the relative energies of different conformers is crucial as they can exhibit different chemical and physical properties.

Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics

While quantum chemical calculations are often performed in the gas phase, the behavior of molecules in solution can be significantly different. Molecular dynamics (MD) simulations are employed to study the influence of the solvent on the structure and dynamics of a molecule over time. chemrxiv.orgresearchgate.net

For 3-Methoxythiolane-3-carboxylic acid, an MD simulation would typically place the molecule in a box of explicit solvent molecules, such as water. The interactions between the solute and solvent are described by a force field. The simulation would track the movements of all atoms over a period of time, providing insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly the hydrogen bonding interactions between water and the carboxylic acid and methoxy groups.

Conformational Dynamics: The transitions between different conformations of the thiolane ring and the rotational isomers of the substituents in the presence of a solvent. The solvent can stabilize certain conformers over others.

Dynamic Properties: The simulation can also be used to calculate various time-dependent properties, such as diffusion coefficients and rotational correlation times.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally. rsc.org For 3-Methoxythiolane-3-carboxylic acid, one could investigate various reactions, such as its esterification or decarboxylation.

To elucidate a reaction mechanism, one would first identify the reactants and products and then search for the transition state (TS) that connects them on the potential energy surface. The TS is a first-order saddle point, representing the highest energy point along the reaction coordinate. DFT calculations can be used to optimize the geometry of the TS and calculate its energy. The energy of the TS relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Furthermore, analysis of the vibrational frequencies of the TS is crucial. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified TS indeed connects the desired reactants and products.

Chemical Reactivity and Derivatization Pathways of 3 Methoxythiolane 3 Carboxylic Acid

Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation, Reduction)

The carboxylic acid moiety is typically the most reactive site for a variety of common organic transformations. These reactions allow for the modification of polarity, steric bulk, and hydrogen bonding capability at this position.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method. jove.comnih.govchemistryviews.org The reaction is an equilibrium process, and using the alcohol as the solvent or removing the water byproduct can drive the reaction to completion. jove.comchemistryviews.org Alternative methods for substrates that may be sensitive to strong acid include activation with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or conversion to the acid chloride followed by alcoholysis. rsc.orgnih.gov

Table 1: Representative Esterification Reactions

| Reagent(s) | Product | Reaction Type | Notes |

|---|---|---|---|

| Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Methyl 3-methoxythiolane-3-carboxylate | Fischer Esterification | Equilibrium-driven; requires excess alcohol or water removal. jove.com |

| 1. SOCl₂ 2. Ethanol (CH₃CH₂OH) | Ethyl 3-methoxythiolane-3-carboxylate | Acid Chloride Formation & Alcoholysis | Good for acid-sensitive substrates; proceeds via a highly reactive acyl chloride intermediate. nih.gov |

| tert-Butanol, DCC, DMAP (cat.) | tert-Butyl 3-methoxythiolane-3-carboxylate | Steglich Esterification | Mild conditions suitable for forming sterically hindered esters. rsc.org |

Amidation: Amides can be prepared from 3-methoxythiolane-3-carboxylic acid by reaction with primary or secondary amines. Direct thermal condensation is often difficult. Therefore, activating agents are typically employed to facilitate the formation of the amide bond. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are widely used to activate the carboxyl group, enabling its reaction with an amine. nih.govlibretexts.org Other modern reagents, such as borate (B1201080) esters, have also been developed for efficient direct amidation under mild conditions. researchgate.net

Table 2: Representative Amidation Reactions

| Reagent(s) | Product | Reaction Type | Notes |

|---|---|---|---|

| Benzylamine, DCC | N-Benzyl-3-methoxythiolane-3-carboxamide | Carbodiimide-mediated coupling | Forms a stable amide bond; dicyclohexylurea is a byproduct. nih.gov |

| Ammonia, Heat | 3-Methoxythiolane-3-carboxamide | Direct thermal amidation | Often requires high temperatures and may result in an initial acid-base reaction to form the ammonium (B1175870) salt. ontosight.ai |

| Piperidine, B(OCH₂CF₃)₃ | (3-Methoxythiolan-3-yl)(piperidin-1-yl)methanone | Borate-mediated coupling | An effective modern method for direct amidation. researchgate.net |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. alevelchemistry.co.uk Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, converting the carboxylic acid to the corresponding primary alcohol, (3-methoxythiolan-3-yl)methanol, after an aqueous workup. nih.govtandfonline.comwikipedia.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent that offers higher chemoselectivity, reducing carboxylic acids in the presence of other functional groups like ketones. nih.govalevelchemistry.co.uktandfonline.com

Reactions Involving the Methoxy (B1213986) Moiety (e.g., Demethylation, Ether Cleavage)

The methoxy group at the C3 position is an ether linkage and can be cleaved under harsh, acidic conditions. This reaction pathway converts the methoxy group into a hydroxyl group, yielding 3-hydroxythiolane-3-carboxylic acid. The typical reagents for ether cleavage are strong hydrogen halide acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). nih.govresearchgate.net

The mechanism involves the initial protonation of the ether oxygen, converting the methoxy group into a better leaving group (methanol). acs.org A nucleophilic halide ion (I⁻ or Br⁻) then attacks the methyl carbon in an Sₙ2 reaction, leading to the formation of the hydroxyl group and a methyl halide byproduct. nih.govacs.org Due to the tertiary nature of the C3 carbon, an Sₙ1 pathway involving cleavage of the C3-O bond is less likely as it would require the formation of an unstable tertiary carbocation adjacent to the sulfur atom.

Table 3: Representative Ether Cleavage Reaction

| Reagent(s) | Product | Reaction Type | Notes |

|---|---|---|---|

| Excess HI, Heat | 3-Hydroxythiolane-3-carboxylic acid | Acidic Ether Cleavage | Proceeds via protonation of the ether oxygen followed by Sₙ2 attack of I⁻ on the methyl group. nih.govacs.org |

| BBr₃ | 3-Hydroxythiolane-3-carboxylic acid | Lewis Acid-mediated Ether Cleavage | A powerful reagent for cleaving methyl ethers under milder conditions than HX. |

Thiolane Ring Transformations and Functionalization

The thiolane ring offers several avenues for functionalization, primarily involving the sulfur atom or the adjacent α-carbons (C2 and C5).

Oxidation of the Sulfur Atom: The sulfur atom in the thiolane ring can be readily oxidized. Treatment with one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like m-CPBA, at controlled temperatures yields the corresponding sulfoxide (B87167). jove.com Further oxidation with a stronger oxidizing agent or an excess of the reagent leads to the formation of the sulfone. These transformations significantly alter the polarity and electronic properties of the heterocyclic ring.

Pummerer Rearrangement: The formation of the sulfoxide enables further functionalization at the α-carbon position via the Pummerer rearrangement. synarchive.comwikipedia.org When the sulfoxide of 3-methoxythiolane-3-carboxylic acid is treated with an activating agent like acetic anhydride, it can rearrange to form an α-acetoxy sulfide (B99878). This reaction proceeds through an electrophilic thionium (B1214772) ion intermediate, which is then trapped by the acetate (B1210297) nucleophile. wikipedia.orgnih.gov This provides a method to introduce functionality at the C2 or C5 positions.

α-Functionalization via Lithiation: Direct functionalization of the carbons adjacent to the sulfur atom (C2 and C5) can be achieved through α-metalation. Using a strong base like sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a chelating agent like TMEDA, a proton can be removed from the C2 or C5 position to form an organolithium intermediate. researchgate.netnih.gov This nucleophilic species can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides), allowing for the introduction of a wide range of substituents onto the thiolane ring. nih.gov

Table 4: Representative Thiolane Ring Transformations

| Reagent(s) | Intermediate/Product | Reaction Type | Notes |

|---|---|---|---|

| H₂O₂ (1 equiv.) | 3-Methoxythiolane-3-carboxylic acid 1-oxide | Sulfoxidation | Oxidizes the sulfide to a sulfoxide. jove.com |

| 1. H₂O₂ (1 equiv.) 2. Acetic Anhydride | 2-Acetoxy-3-methoxythiolane-3-carboxylic acid | Pummerer Rearrangement | Functionalizes the α-carbon after initial oxidation. synarchive.com |

| 1. s-BuLi, TMEDA 2. Methyl Iodide | 2-Methyl-3-methoxythiolane-3-carboxylic acid | α-Lithiation and Alkylation | Introduces a substituent at the C2 position. nih.gov |

Carbon-Carbon Bond Forming Reactions at C3

The C3 position of 3-methoxythiolane-3-carboxylic acid is a quaternary carbon, which is sterically congested and lacks an α-hydrogen. This structure prevents common C-C bond-forming reactions that rely on enolate formation at this position. The most viable strategy for forming a new C-C bond at C3 is through decarboxylative coupling.

In this type of reaction, the carboxylic acid group is extruded as CO₂, and the resulting intermediate is coupled with a reaction partner. wikipedia.org These reactions are typically mediated by transition metal catalysts (e.g., palladium, copper, silver) or initiated by photoredox catalysis. wikipedia.orgchemrxiv.org A radical or organometallic species is generated at the C3 position, which can then engage in a cross-coupling reaction with various partners, such as aryl halides, vinyl halides, or other alkyl species. Recent advancements in this field have enabled the coupling of challenging substrates, including those that form quaternary centers. thieme-connect.comnih.gov For example, a reaction with an aryl iodide in the presence of a suitable catalyst system could yield 3-aryl-3-methoxythiolane.

Mechanistic Investigation of Key Reactivity Patterns

Understanding the mechanisms of the key reactions provides insight into the reactivity of 3-methoxythiolane-3-carboxylic acid.

Fischer Esterification: The mechanism begins with the acid-catalyzed protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. jove.comnih.gov The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, allowing water to be eliminated as a leaving group. Final deprotonation yields the ester product. chemistryviews.org All steps in this mechanism are reversible. chemistryviews.org

Amidation (DCC-mediated): The carboxylic acid first adds to the carbodiimide (B86325) (DCC), forming a highly reactive O-acylisourea intermediate. nih.govlibretexts.org This intermediate is an excellent acylating agent. The amine then attacks the carbonyl carbon of this activated intermediate in a nucleophilic acyl substitution, forming a tetrahedral intermediate. The collapse of this intermediate releases the desired amide and dicyclohexylurea (DCU) as a byproduct.

Ether Cleavage (with HI): The reaction is initiated by the protonation of the methoxy oxygen by the strong acid HI. acs.orgacs.org This converts the poor leaving group (-OCH₃) into a good leaving group (CH₃OH). The iodide ion (I⁻), a strong nucleophile, then attacks the carbon of the methyl group via an Sₙ2 mechanism, displacing methanol and forming methyl iodide and the 3-hydroxy product. nih.govacs.org

Pummerer Rearrangement: The mechanism starts with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. wikipedia.org A base, such as the acetate ion generated in the first step, removes an α-proton (from C2 or C5), leading to the elimination of acetic acid and the formation of a key electrophilic intermediate known as a thionium ion. wikipedia.orgnih.gov Finally, the acetate nucleophile attacks the thionium ion, yielding the α-acyloxy thioether product.

Decarboxylative Coupling (Radical Pathway): A plausible mechanism for a silver-catalyzed decarboxylative arylation involves the formation of a silver carboxylate salt. Single-electron transfer (SET) from the carboxylate to an oxidized silver species (e.g., Ag(II)) or a photocatalyst can induce decarboxylation to generate a tertiary radical at the C3 position. chemistryviews.orgnih.gov This radical can then be trapped by an aryl-metal species (e.g., Ar-Pd(II)-X, formed from oxidative addition of an aryl halide to a Pd(0) catalyst) in a metallaphotoredox cycle. Subsequent reductive elimination from the resulting organometallic intermediate would furnish the C3-arylated product and regenerate the catalyst.

Applications of 3 Methoxythiolane 3 Carboxylic Acid in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Molecules

There is currently no available research demonstrating the use of 3-Methoxythiolane-3-carboxylic acid as a building block for the synthesis of more complex heterocyclic molecules. In principle, the carboxylic acid moiety could be transformed into a variety of other functional groups, such as amides, esters, or alcohols, which could then participate in cyclization reactions to form fused or spirocyclic heterocyclic systems. The sulfur atom in the thiolane ring could also potentially be oxidized to a sulfoxide (B87167) or sulfone, further diversifying the range of possible derivatives. However, no such transformations or subsequent applications have been reported.

Strategic Precursor in the Synthesis of Diverse Chemical Scaffolds

The potential of 3-Methoxythiolane-3-carboxylic acid as a strategic precursor for creating diverse chemical scaffolds is yet to be explored in the scientific literature. A precursor role would imply that the core structure of the molecule is utilized and elaborated upon to generate a library of new compounds. For instance, ring-opening strategies of the thiolane ring or functional group interconversions at the C3 position could theoretically lead to a variety of acyclic or other heterocyclic scaffolds. Nevertheless, no published studies have documented such synthetic pathways originating from this specific compound.

Development of Novel Catalytic Ligands or Organocatalysts

No information exists regarding the development of novel catalytic ligands or organocatalysts derived from 3-Methoxythiolane-3-carboxylic acid. The presence of both a sulfur atom and a carboxylic acid group offers potential coordination sites for metal centers, suggesting its theoretical utility as a ligand in catalysis. Furthermore, the chiral nature of the molecule (assuming resolution of its enantiomers) could make it a candidate for development into a chiral organocatalyst. However, the synthesis and catalytic activity of any such derivatives have not been described in the available literature.

Role in Stereoselective Transformations (as a synthon or auxiliary)

There is no documented use of 3-Methoxythiolane-3-carboxylic acid as a synthon or chiral auxiliary in stereoselective transformations. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While the structure of 3-Methoxythiolane-3-carboxylic acid contains a stereocenter at the C3 position, and potentially others depending on substitution, its application in this context has not been investigated or reported.

Environmental Degradation: Mechanistic Pathways of 3 Methoxythiolane 3 Carboxylic Acid

Photolytic Degradation Mechanisms

Photolytic degradation involves the breakdown of molecules by light energy, typically from the sun. The susceptibility of a compound to photodegradation depends on its ability to absorb light in the ultraviolet or visible spectrum. While the saturated thiolane ring of 3-methoxythiolane-3-carboxylic acid itself does not have strong chromophores, the presence of the sulfur atom and the carbonyl group of the carboxylic acid can influence its photochemical behavior.

The photodegradation of related thiophene (B33073) derivatives has been studied, and while these are aromatic and thus more photo-active, some general principles may apply. acs.orgacs.org The rate of photodegradation of thiophene derivatives has been shown to correlate with their maximum absorption wavelength (λmax); a higher λmax is associated with a greater chemical activity. acs.orgacs.org For 3-methoxythiolane-3-carboxylic acid, the initiation of photolysis would likely involve the excitation of the non-bonding electrons on the sulfur atom or the n→π* transition of the carbonyl group.

Possible photolytic degradation pathways could include:

C-S Bond Cleavage: Absorption of UV radiation could lead to the homolytic cleavage of a carbon-sulfur bond in the thiolane ring, generating a diradical species. This reactive intermediate could then undergo further reactions, such as rearrangement, fragmentation, or reaction with oxygen, leading to the opening of the thiolane ring. Studies on cyclic thioethers have shown that ring-opening can be triggered by electrophilic species, a process that could be initiated photochemically. acs.org

Decarboxylation: The carboxylic acid group, upon excitation, could undergo decarboxylation, releasing carbon dioxide and forming a radical on the tertiary carbon. This radical could then react further.

Photo-oxidation: In the presence of oxygen and photosensitizers, the generation of singlet oxygen or other reactive oxygen species (ROS) could lead to the oxidation of the sulfur atom to a sulfoxide (B87167), as discussed in the oxidative degradation section.

Research on the photostabilization of polymers using thiophene derivatives suggests that these compounds can absorb UV radiation and dissipate the energy. researchgate.net This implies that the core structure of 3-methoxythiolane-3-carboxylic acid has the potential to interact with UV light.

Hydrolytic Stability and Degradation Pathways

Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of 3-methoxythiolane-3-carboxylic acid towards hydrolysis will be influenced by the pH of the surrounding medium and the nature of its functional groups.

Thioethers are generally considered to be relatively stable towards hydrolysis at neutral pH. nih.gov However, the presence of neighboring functional groups can influence their reactivity. In the case of 3-methoxythiolane-3-carboxylic acid, both the carboxylic acid and the methoxy (B1213986) group are positioned on the same carbon as the sulfur atom in the ring.

The key aspects of its hydrolytic stability are likely to be:

Stability of the Thioether Linkage: The C-S-C bonds within the thiolane ring are expected to be stable under neutral conditions. However, under strongly acidic or basic conditions, or with enzymatic catalysis, cleavage could occur. The hydrolysis of some thioethers is known to be facilitated by neighboring group participation, where a nearby functional group assists in the reaction. masterorganicchemistry.com

Stability of the Methoxy Group: The methoxy group is an ether linkage. Ethers are generally stable to hydrolysis, except under strong acidic conditions where they can be cleaved. It is plausible that under acidic conditions, the ether could be protonated, followed by nucleophilic attack by water, leading to the loss of methanol (B129727) and the formation of a hydroxyl group.

While direct data is unavailable, studies on the hydrolysis of thioesters, which are more reactive than thioethers, show that they are susceptible to hydrolysis, and this process is relevant in biological systems. libretexts.orgstackexchange.com This highlights that sulfur-containing functional groups can be labile under certain conditions.

Oxidative Degradation Processes and Free Radical Involvement

Oxidative degradation, particularly by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), is a major pathway for the environmental breakdown of many organic compounds. The sulfur atom in 3-methoxythiolane-3-carboxylic acid is a prime target for oxidation.

The oxidation of thioethers is a well-documented process and typically proceeds in a stepwise manner:

Oxidation to Sulfoxide: The thioether can be oxidized to the corresponding sulfoxide. This is a common transformation for sulfur-containing compounds in the environment and in biological systems. nih.govrsc.org The mechanism of thioether oxidation by hydroxyl radicals involves the initial formation of a thioether-radical adduct. acs.org

Oxidation to Sulfone: The sulfoxide can be further oxidized to a sulfone under stronger oxidizing conditions. nih.gov

The presence of substituent groups can affect the rate of oxidation. nih.gov For 3-methoxythiolane-3-carboxylic acid, the electron-withdrawing nature of the adjacent carboxylic acid and methoxy groups might slightly decrease the nucleophilicity of the sulfur atom, potentially slowing the rate of oxidation compared to an unsubstituted thiolane. However, studies on phenolic acids have shown that methoxy and carboxylic acid groups can participate in and influence antioxidant (and thus oxidative) reactions. nih.govnih.gov

Free radical involvement is central to oxidative degradation. In the environment, hydroxyl radicals are ubiquitous and highly reactive. The reaction of a hydroxyl radical with the thiolane ring could initiate a cascade of reactions, including hydrogen abstraction from the C-H bonds or addition to the sulfur atom, leading to ring opening and fragmentation of the molecule.

| Oxidation State | Compound Type | General Structure |

| -2 | Thioether (in Thiolane) | R-S-R' |

| 0 | Sulfoxide | R-S(=O)-R' |

| +2 | Sulfone | R-S(=O)₂-R' |

Biological Transformation Pathways at the Molecular Level (e.g., enzymatic breakdown mechanisms)

Biological transformation, or biodegradation, is a key process in the environmental degradation of organic molecules and is mediated by enzymes in microorganisms. Thiolane-based compounds are found in nature and can be subject to enzymatic transformations. nih.gov

The likely enzymatic pathways for the degradation of 3-methoxythiolane-3-carboxylic acid include:

Enzymatic Oxidation: As with chemical oxidation, the sulfur atom is a likely site for enzymatic attack. Monooxygenases, for example, are known to catalyze the oxidation of thioethers to sulfoxides and sulfones. The biodesulfurization of dibenzothiophene, a related sulfur heterocycle, proceeds through enzymatic oxidation of the sulfur atom. mdpi.com

Enzymatic Hydrolysis: While the thioether bonds are generally stable, specific enzymes called hydrolases could potentially cleave the C-S bonds. Furthermore, esterases could act on the methoxy group, although this is less common for ethers than for esters. The enzymatic hydrolysis of thiophene-based polyesters has been observed, indicating that enzymes can break down sulfur-containing heterocyclic structures. nih.gov

Metabolism of the Carboxylic Acid Group: The carboxylic acid group could be a site for initial metabolic attack, for instance, through processes like beta-oxidation if a side chain were present, or through conjugation reactions. In studies of enzyme inhibitors, the carboxylate group of a molecule has been shown to form hydrogen bonds with amino acid residues in the active site of an enzyme. researchgate.net

Future Perspectives and Emerging Research Avenues for 3 Methoxythiolane 3 Carboxylic Acid

Exploration of Unconventional Synthetic Methodologies and Sustainable Routes

The future synthesis of 3-Methoxythiolane-3-carboxylic acid will likely move beyond traditional multi-step organic synthesis towards more sustainable and efficient methodologies. Key areas of exploration may include:

Biocatalysis: Employing enzymes or whole-cell systems for the stereoselective synthesis of the chiral centers in the thiolane ring. This approach offers high selectivity under mild reaction conditions, reducing the need for hazardous reagents and solvents.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This is particularly advantageous for reactions involving reactive intermediates.

Catalytic C-H Activation: Direct functionalization of C-H bonds on a simpler thiolane precursor could provide a more atom-economical route to the target molecule, minimizing the generation of waste.

Renewable Feedstocks: Investigating the synthesis of the thiolane ring from biomass-derived precursors would align with the principles of green chemistry, reducing the reliance on petrochemicals. researchgate.netresearchgate.net Research into the use of biosourced acids and catalysts for cyclization and functionalization reactions is a growing field. mdpi.com

Integration into Functional Materials Science

The distinct functional groups of 3-Methoxythiolane-3-carboxylic acid make it a promising candidate for various applications in materials science.

Monomer for Specialized Polymers: The carboxylic acid group can be readily polymerized to form polyesters or polyamides. The presence of the thiolane ring and the methoxy (B1213986) group in the polymer backbone could impart unique properties such as altered thermal stability, refractive index, or affinity for specific molecules. google.comgoogle.com

Surface Functionalization: The thiol group (potentially after deprotection of a precursor) can form strong bonds with gold and other metal surfaces, enabling the creation of self-assembled monolayers (SAMs). diva-portal.orgnih.govresearchgate.net The carboxylic acid and methoxy groups would then be exposed on the surface, allowing for further modification or specific interactions with the environment. mdpi.comresearchgate.netmdpi.com This could be utilized in the development of biosensors, biocompatible coatings, and platforms for controlled cell adhesion. researchgate.net

Advanced Analytical Method Development for In Situ and Real-Time Studies

To fully understand the behavior and potential applications of 3-Methoxythiolane-3-carboxylic acid, the development of advanced analytical methods for its study will be crucial.

In Situ Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to monitor polymerization reactions or the formation of self-assembled monolayers in real-time. This would provide valuable kinetic and mechanistic information. chemrxiv.org

High-Resolution Microscopy: Atomic force microscopy (AFM) and scanning tunneling microscopy (STM) will be essential for visualizing the morphology and packing of SAMs on surfaces at the molecular level.

Chiroptical Spectroscopy: Given the potential for chirality in this molecule, techniques like circular dichroism (CD) spectroscopy will be important for characterizing the stereochemistry and studying chiroptical phenomena in its derivatives and polymers.

Synergistic Approaches Combining Computational and Experimental Research for Rational Design

A combined computational and experimental approach will accelerate the discovery and optimization of derivatives of 3-Methoxythiolane-3-carboxylic acid for specific applications.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of the molecule, its reactivity, and its interaction with other molecules or surfaces. This can guide the rational design of new synthetic targets with desired properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of polymers derived from this monomer, including their conformational changes and interactions with solvents or other molecules. It can also be used to model the self-assembly process of SAMs.

QSAR (Quantitative Structure-Activity Relationship) Modeling: If this molecule or its derivatives show biological activity, QSAR models can be developed to correlate their structural features with their activity, aiding in the design of more potent compounds. nih.govresearchgate.net

Potential in Supramolecular Chemistry

The functional groups on 3-Methoxythiolane-3-carboxylic acid make it an intriguing building block for supramolecular chemistry.

Host-Guest Interactions: The thiolane ring can act as a hydrophobic cavity, potentially encapsulating small guest molecules. The carboxylic acid and methoxy groups can participate in hydrogen bonding and dipole-dipole interactions, further stabilizing host-guest complexes. chemrxiv.orgresearchgate.netnih.govnih.gov

Self-Assembly: The interplay of hydrogen bonding from the carboxylic acid, hydrophobic interactions from the thiolane ring, and potentially dipole-dipole interactions from the methoxy group could lead to the formation of well-defined self-assembled structures in solution or on surfaces. nih.govresearchgate.net

Co-crystals: The carboxylic acid group is a well-known functional group for forming co-crystals with other molecules, particularly those with complementary hydrogen bond donors or acceptors like pyridines. researchgate.netnih.gov This could be a strategy to modify the physicochemical properties of the compound, such as its solubility and melting point.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Methoxythiolane-3-carboxylic acid, and how do they influence experimental design?

- Answer: The compound has a molecular weight of 116.12 g/mol (C₅H₈O₃) and is cataloged under CAS No. 28562-68-7 . Its cyclic thiolane structure with a methoxy and carboxylic acid group suggests polar characteristics, necessitating solvents like DMSO or methanol for dissolution. The stability of the thiolane ring under varying pH and temperature conditions should be pre-tested for reaction planning. Physicochemical profiling (e.g., logP, pKa) via computational tools (e.g., MarvinSketch) is recommended to predict solubility and reactivity .

Q. Which spectroscopic techniques are most effective for characterizing 3-Methoxythiolane-3-carboxylic acid?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the thiolane ring conformation and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity. Infrared (IR) spectroscopy can identify functional groups (C=O stretch at ~1700 cm⁻¹, S-C-O vibrations). For crystalline samples, X-ray diffraction provides definitive structural elucidation .

Q. What are the best practices for handling and storing 3-Methoxythiolane-3-carboxylic acid to ensure stability?

- Answer: Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the thiolane ring. Use amber vials to avoid photodegradation. Personal protective equipment (gloves, lab coat, goggles) is mandatory during handling. Waste disposal must comply with institutional hazardous chemical protocols .

Advanced Research Questions

Q. How can synthetic routes for 3-Methoxythiolane-3-carboxylic acid be optimized to improve yield and purity?

- Answer: Challenges arise from the steric hindrance of the thiolane ring and competing side reactions. Strategies include:

- Catalyst screening: Use palladium or copper catalysts for cross-coupling reactions to install the methoxy group .

- Protecting groups: Temporarily protect the carboxylic acid during ring formation (e.g., tert-butyl esters) to prevent undesired cyclization .

- Design of Experiments (DoE): Systematically vary temperature, solvent (e.g., THF vs. DMF), and reagent stoichiometry to identify optimal conditions .

Q. What computational methods are suitable for predicting the reactivity of 3-Methoxythiolane-3-carboxylic acid in novel reactions?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as nucleophilic attack on the thiolane ring or decarboxylation. Molecular docking studies may predict interactions with biological targets (e.g., enzymes), leveraging carboxylic acid isosteres as a benchmark . Software like Gaussian or Schrödinger Suite is recommended for energy minimization and transition-state analysis.

Q. How should contradictory data on the biological activity of 3-Methoxythiolane-3-carboxylic acid be addressed in pharmacological studies?

- Answer: Discrepancies in bioactivity data (e.g., conflicting IC₅₀ values) may stem from assay variability or impurities. Mitigation strategies include:

- Reproducibility checks: Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) and independent labs.

- Metabolite profiling: Use LC-MS to rule out degradation products interfering with assays .

- Target deconvolution: Apply CRISPR-Cas9 screens or chemical proteomics to identify off-target effects .

Methodological Notes

- Synthesis Optimization: Prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times and waste .

- Data Validation: Cross-reference spectroscopic data with databases like PubChem or Reaxys to confirm structural assignments .

- Ethical Compliance: Adhere to institutional biosafety guidelines, especially when exploring biological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.